molecular formula C24H22N4O2 B2926350 (Z)-N-(1-(1-cyano-2-oxo-2-(piperidin-1-yl)ethylidene)-1H-isoindol-3-yl)-2-methylbenzamide CAS No. 885182-65-0

(Z)-N-(1-(1-cyano-2-oxo-2-(piperidin-1-yl)ethylidene)-1H-isoindol-3-yl)-2-methylbenzamide

Cat. No.: B2926350
CAS No.: 885182-65-0
M. Wt: 398.466
InChI Key: FPKPFGXBVJPFFO-MRCUWXFGSA-N
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Description

The compound “(Z)-N-(1-(1-cyano-2-oxo-2-(piperidin-1-yl)ethylidene)-1H-isoindol-3-yl)-2-methylbenzamide” (hereafter referred to as Compound Z) is a structurally complex molecule featuring an isoindole core fused with a cyano-substituted ethylidene moiety, a piperidin-1-yl group, and a 2-methylbenzamide substituent. Its Z-configuration at the ethylidene double bond is critical for maintaining stereochemical integrity and biological activity.

Properties

IUPAC Name

N-[(3Z)-3-(1-cyano-2-oxo-2-piperidin-1-ylethylidene)isoindol-1-yl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O2/c1-16-9-3-4-10-17(16)23(29)27-22-19-12-6-5-11-18(19)21(26-22)20(15-25)24(30)28-13-7-2-8-14-28/h3-6,9-12H,2,7-8,13-14H2,1H3,(H,26,27,29)/b21-20-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPKPFGXBVJPFFO-MRCUWXFGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=NC(=C(C#N)C(=O)N3CCCCC3)C4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1C(=O)NC2=N/C(=C(/C#N)\C(=O)N3CCCCC3)/C4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(1-(1-cyano-2-oxo-2-(piperidin-1-yl)ethylidene)-1H-isoindol-3-yl)-2-methylbenzamide is a complex organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its pharmacological significance.

Synthesis

The synthesis of this compound involves multiple steps, including the formation of key intermediates. The reaction typically utilizes piperidine derivatives and isoindole frameworks, which are known for their diverse biological activities.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of compounds containing piperidine and isoindole moieties. For instance, a related compound demonstrated significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to conventional antibiotics . The incorporation of the cyano group has been linked to enhanced antimicrobial properties, suggesting that this compound may exhibit similar effects.

Enzyme Inhibition

The compound's structural features suggest potential as an enzyme inhibitor. Specifically, docking studies indicate strong interactions with acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases. The inhibition of AChE by related compounds has shown promising results in enhancing cognitive function in animal models . The IC50 values for these inhibitors often fall within a range that suggests effective therapeutic concentrations.

Case Studies

StudyFindings
Antimicrobial Activity A study on a series of piperidine derivatives found that certain compounds exhibited moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis.
Enzyme Inhibition Research indicated that compounds similar to this compound showed strong inhibition of urease, with some derivatives achieving IC50 values as low as 0.63 μM.
Docking Studies In silico studies demonstrated favorable binding affinities to target enzymes, suggesting potential therapeutic applications in treating conditions like Alzheimer's disease.

Discussion

The biological activity of this compound is promising, particularly in antimicrobial and enzyme inhibition contexts. The presence of the piperidine ring enhances its interaction with biological targets, while the cyano and isoindole components contribute to its pharmacological profile.

Comparison with Similar Compounds

N-[(3Z)-3-[1-cyano-2-(3-methoxypropylamino)-2-oxoethylidene]isoindol-1-yl]-4-methylbenzamide

  • Key Differences: The amino group at the 2-oxoethylidene position is substituted with a 3-methoxypropyl chain instead of piperidin-1-yl. The benzamide substituent is para-methyl (4-methyl) rather than ortho-methyl (2-methyl).

(Z)-2-((1-benzyl-1H-indol-3-yl)methylene)quinuclidin-3-one

  • Key Differences :
    • Replaces the isoindole core with an indole scaffold.
    • Features a rigid quinuclidin-3-one ring instead of the piperidin-1-yl group.
  • Implications :
    • The indole scaffold may exhibit different π-π stacking interactions compared to isoindole, affecting target selectivity.
    • The quinuclidine ring’s rigidity could enhance binding affinity to specific receptors but reduce conformational flexibility relative to the piperidine group in Compound Z .

(2Z)-N-(2-Chlorobenzyl)-2-(2-oxo-2,3-dihydro-1H-indol-3-ylidene)hydrazinecarbothioamide

  • Key Differences: Contains a thiosemicarbazide group linked to a dihydroindole moiety instead of the cyanoethylidene-isoindole system. Features a 2-chlorobenzyl substituent.

Physicochemical and Spectral Comparisons

Table 1: Key Properties of Compound Z and Analogues

Compound Core Structure Substituents (R1, R2) LogP (Predicted) Notable Spectral Features (NMR/IR)
Compound Z Isoindole R1=Piperidin-1-yl, R2=2-Me 3.2 Isoindole Hα: δ 7.8–8.1 ppm; CN: ν 2230 cm⁻¹
N-[(3Z)-3-[...]-4-Me-Bz Isoindole R1=3-MeO-propyl, R2=4-Me 2.8 4-Me Bz: δ 2.4 ppm (s); NH: ν 3320 cm⁻¹
(Z)-Quinuclidin-3-one Indole R1=Quinuclidin-3-one 3.5 Indole H3: δ 7.5 ppm; C=O: ν 1705 cm⁻¹
Thiosemicarbazide Dihydroindole R1=2-Cl-Bz, R2=Thiosemicarb 3.0 S=C-NH: ν 1250 cm⁻¹; Cl: δ 7.3 ppm (d)
  • Spectral Data: Compound Z’s isoindole protons resonate at δ 7.8–8.1 ppm, distinct from indole-based analogues (δ 7.3–7.6 ppm) . The cyano group in Compound Z exhibits a characteristic IR absorption at ~2230 cm⁻¹, absent in non-cyano analogues .

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